

Application Notes and Protocols for AC-186 in Cell Culture

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Compound of Interest

Compound Name: AC-186

Cat. No.: B605114

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Introduction

AC-186 is a potent and selective non-steroidal agonist for the Estrogen Receptor β (ER β). Its high selectivity for ER β over ER α makes it a valuable tool for investigating the specific roles of ER β signaling in various cellular processes.[1] Preclinical studies have demonstrated its neuroprotective effects, suggesting its potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] These application notes provide detailed protocols for utilizing **AC-186** in cell culture experiments, focusing on its anti-inflammatory properties and neuroprotective mechanisms.

Mechanism of Action

AC-186 exerts its biological effects by binding to and activating Estrogen Receptor β . This activation leads to the modulation of downstream signaling pathways, a key one being the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF- κ B) pathway.[3][4] By activating ER β , **AC-186** can suppress the production of various pro-inflammatory mediators, thereby conferring its anti-inflammatory and neuroprotective effects.

AC-186/ER β Signaling Pathway

Caption: **AC-186** signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **AC-186**.

Parameter	Receptor	Value	Reference
EC50	ER β	6 nM	
ER α	5000 nM		

Table 1: Receptor
Binding Affinity of AC-
186.

Cell Line	Treatment Conditions	Outcome	Reference
BV-2 microglia	0.625, 1.25, 2.5, and 5 μ M AC-186 for 30 min, then 100 ng/mL LPS for 24h	No reduction in cell viability observed	

Table 2: Cytotoxicity of
AC-186.

Marker	AC-186 Concentration (μM)	% Reduction (compared to LPS alone)	Reference
iNOS Protein Expression	0.625	53.5%	
1.25	80.7%		
2.5	90.3%		
5.0	97.6%		
Nitric Oxide (NO) Production	0.625	~26%	
1.25	~35%		
2.5	~43%		
5.0	~60%		
Phospho-p65 Levels	0.625	Significant reduction	
1.25	Significant reduction		
2.5	Significant reduction		
5.0	Significant reduction		

Table 3: Anti-inflammatory Effects of AC-186 on LPS-Stimulated BV-2 Microglia.

Experimental Protocols

Preparation of AC-186 Stock Solution

Materials:

- **AC-186** powder (Molecular Weight: 306.32)

- Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

- To prepare a 10 mM stock solution, dissolve 3.06 mg of **AC-186** in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.2\%$) to avoid solvent-induced cytotoxicity.

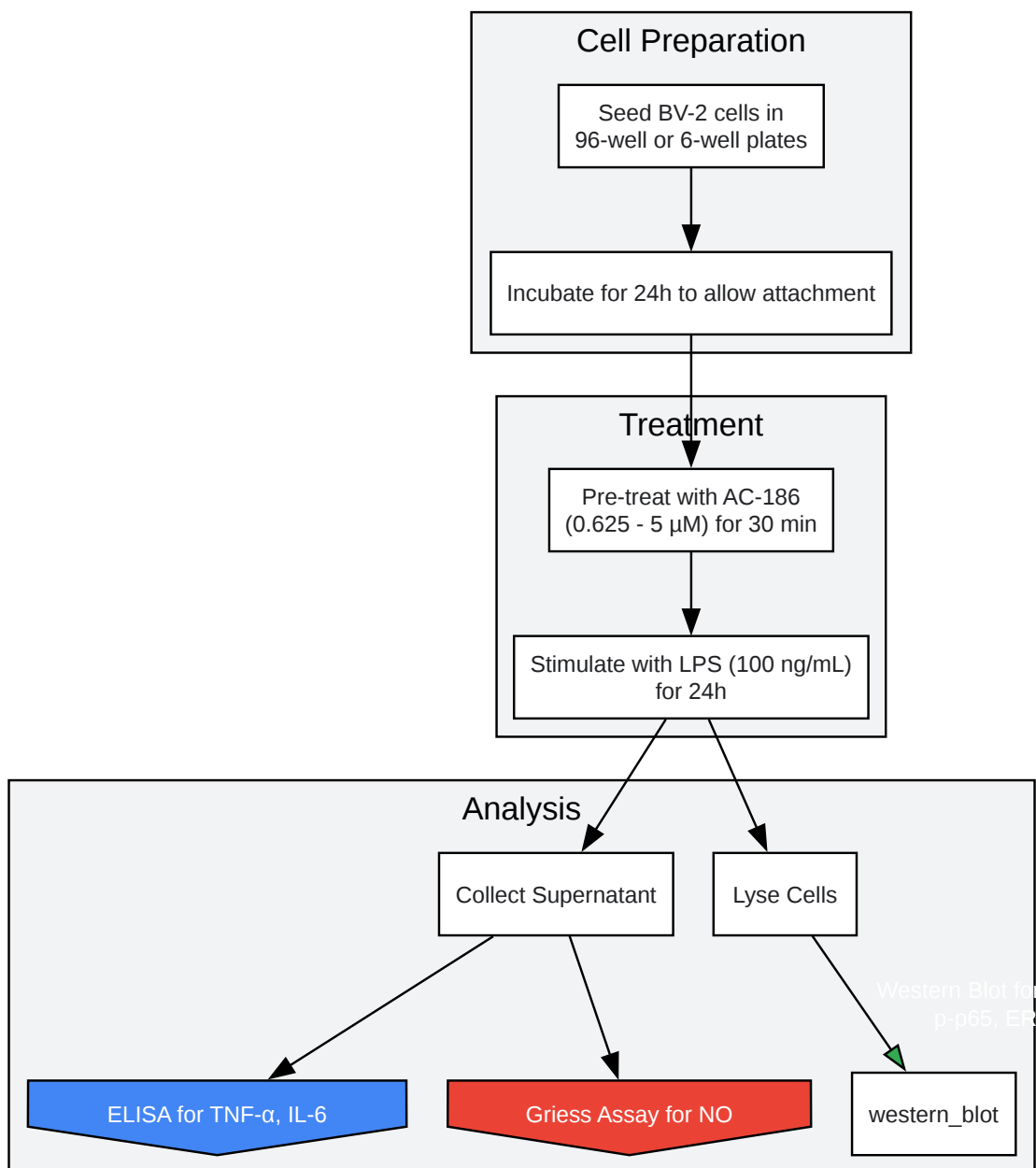
Protocol 1: In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells

This protocol is designed to assess the anti-inflammatory effects of **AC-186** on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

- BV-2 microglial cells
- Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- **AC-186** stock solution (10 mM in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Phosphate-buffered saline (PBS)
- 96-well and 6-well cell culture plates
- Reagents for downstream analysis (e.g., Griess reagent for NO, ELISA kits for cytokines, reagents for Western blotting)

Experimental Workflow:

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Caption: Workflow for in vitro anti-inflammatory assay.

Procedure:

- **Cell Seeding:** Seed BV-2 cells into 96-well plates (for viability and NO assays) or 6-well plates (for protein analysis) at an appropriate density and allow them to adhere overnight.
- **AC-186 Pre-treatment:** The following day, replace the medium with fresh medium containing the desired concentrations of **AC-186** (e.g., 0.625, 1.25, 2.5, and 5 μ M) or vehicle control (DMSO). Incubate the cells for 30 minutes.
- **LPS Stimulation:** After the pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control group.
- **Incubation:** Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
- **Sample Collection:**
 - For analysis of secreted factors (cytokines, NO), carefully collect the cell culture supernatants.
 - For protein analysis, wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer.
- **Downstream Analysis:**
 - **Nitric Oxide (NO) Assay:** Determine the concentration of nitrite in the supernatants using the Griess reagent as an indicator of NO production.
 - **Cytokine Measurement:** Quantify the levels of pro-inflammatory cytokines such as TNF- α and IL-6 in the supernatants using commercially available ELISA kits.
 - **Western Blotting:** Analyze the expression levels of iNOS, phosphorylated p65, and total p65 in the cell lysates to assess the effect of **AC-186** on the NF- κ B signaling pathway.

Protocol 2: Neuroprotection Assay using a Co-culture Model

This protocol assesses the ability of **AC-186** to protect neurons from microglia-mediated inflammatory damage.

Materials:

- BV-2 microglial cells and HT-22 neuronal cells
- Complete growth medium for each cell line
- Transwell inserts (e.g., 0.4 µm pore size) for co-culture
- **AC-186** stock solution
- LPS
- Reagents for assessing neuronal viability (e.g., MTT assay, LDH assay, or immunofluorescence for neuronal markers)

Procedure:

- **Seed Neuronal Cells:** Seed HT-22 neuronal cells in the lower chamber of a co-culture plate and allow them to adhere.
- **Seed Microglial Cells:** In parallel, seed BV-2 microglial cells on the Transwell inserts in a separate plate.
- **Treatment of Microglia:** Treat the BV-2 cells on the inserts with **AC-186** (0.625 - 5 µM) for 30 minutes, followed by stimulation with LPS (100 ng/mL) for 24 hours as described in Protocol 1.
- **Co-culture:** After the 24-hour treatment, wash the BV-2 cells on the inserts with fresh medium to remove residual LPS and **AC-186**. Transfer the Transwell inserts containing the treated microglia into the wells with the HT-22 neurons.
- **Incubation:** Co-culture the two cell types for an additional 24-48 hours.
- **Assessment of Neuronal Viability:**
 - Remove the Transwell inserts.

- Assess the viability of the HT-22 neurons using a suitable method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium as a marker of cell death.
- Alternatively, fix the neuronal cells and perform immunofluorescence staining for neuronal markers (e.g., NeuN or β -III tubulin) to visualize and quantify neuronal survival.

Concluding Remarks

AC-186 is a powerful research tool for elucidating the functions of ER β in health and disease. The provided protocols offer a framework for investigating its anti-inflammatory and neuroprotective properties in relevant cell culture models. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of appropriate controls, such as vehicle-treated and LPS-only treated groups, is essential for the accurate interpretation of results.

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